molecular formula C7H16O3 B054638 (+/-)-3-tert-Butoxy-1,2-propanediol CAS No. 74338-98-0

(+/-)-3-tert-Butoxy-1,2-propanediol

Cat. No. B054638
Key on ui cas rn: 74338-98-0
M. Wt: 148.2 g/mol
InChI Key: JPWDLYMEUNBLIR-UHFFFAOYSA-N
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Patent
US05567783

Procedure details

Compound 17 was prepared by the method described by Montanari and Tundo (Montanari, F. and Tundo, P., J. Org. Chem. 1982, 47, 1298). tert-Butyl glycidyl ether (Aldrich), (141 ml, 1.0 mol.) was added dropwise to 99% formic acid (83 ml, 2.2 mol). The reaction mixture was stirred and the temperature was maintained below 30° C. The mixture was stirred at room temperature for 12 hours. A solution of sodium hydroxide (100 g, 2.5 mol.) in 125 ml of water was added slowly, keeping the temperature below 40° C. The organic fraction was separated and the aqueous phase was extracted several times with dichloromethane. The combined organic fractions were dried (MgSO4) and evaporated and the oily residue was distilled under vacuum to give 17 (75 g, 54%) as a colorless oil: (bpt. 55°-60° C., 0.015 torr): IR 3400 (OH) cm-1 ; 1H-NMR (CDCl3) d (ppm) 3.25-4.0 (m, 7H), 1.2 (s, 9H); 13C-NMR (CDCl3) d (ppm) 73.5, 70.5, 64.4, 63.6, and 27.16. Mass spectrosocopy, m/e: 148 M+ base peak (Scheme 3). ##STR5##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Yield
54%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[CH:2]1[O:4][CH2:3]1.C(O)=[O:11].[OH-].[Na+]>O>[C:6]([O:5][CH2:1][CH:2]([OH:4])[CH2:3][OH:11])([CH3:9])([CH3:8])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC(C)(C)C
Name
Quantity
83 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound 17 was prepared by the method
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained below 30° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the temperature below 40° C
CUSTOM
Type
CUSTOM
Details
The organic fraction was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted several times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the oily residue was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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